molecular formula C22H23ClN2O3 B563890 Loratadine N-Oxide CAS No. 165739-62-8

Loratadine N-Oxide

Cat. No. B563890
CAS RN: 165739-62-8
M. Wt: 398.887
InChI Key: AEYRDESTWAYZTA-UHFFFAOYSA-N
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Description

Loratadine N-Oxide is an impurity standard of Loratadine . Loratadine is a commonly used medication classified as a second-generation antihistamine . It is primarily used to relieve allergy symptoms such as sneezing, runny nose, itchy or watery eyes, and itching of the throat or nose .


Synthesis Analysis

The synthesis of Loratadine involves a series of chemical reactions . The mixture is adjusted to a pH of 5.0-5.5 with hydrochloric acid. The organic phase is washed with water and the solvent is removed. The residue is purified in isopropyl ether followed by crystallization in acetonitrile to get Loratadine .


Molecular Structure Analysis

The chemical formula of this compound is C22H23ClN2O3 . Its exact mass is 398.14 and its molecular weight is 398.890 .


Chemical Reactions Analysis

Theoretical investigations of Loratadine reactivity have been conducted to understand its degradation properties . The oxidation is likely to occur in the piperidine and cycloheptane rings .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 398.9 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

  • Anti-inflammatory Activity : Loratadine exhibits significant anti-inflammatory effects. It inhibits inflammatory responses by targeting the NF-kB pathway, specifically binding with the Syk and Src proteins. This was demonstrated in experiments using mouse models of gastritis, hepatitis, colitis, and peritonitis, where loratadine improved tissue histopathology (Hunto, Kim, Baek, Jeong, Kim, Kim, & Cho, 2020).

  • Drug Metabolism and Species-Specific Differences : A study using high-resolution MS and hepatocyte models revealed species-specific differences in the metabolism of loratadine. These results highlight the importance of early focus on human metabolites to avoid unnecessary characterization of nonhuman metabolites in preclinical species (Aratyn-Schaus & Ramanathan, 2016).

  • Inhibition of Histamine Release : Loratadine was found to have a dose-dependent inhibitory effect on IgE-mediated and IgE-independent histamine release from human basophils (Miadonna, Milazzo, Lorini, Marchesi, & Tedeschi, 1994).

  • Effects on Cardiac Kv1.5 Channels : Loratadine has been shown to inhibit human cardiac Kv1.5 channels in a concentration-, voltage-, time-, and use-dependent manner, but only at concentrations much higher than therapeutic plasma levels (Delpón, Valenzuela, Gay, Franqueza, Snyders, & Tamargo, 1997).

  • Therapeutic Efficacy in Atopic Dermatitis : Loratadine showed significant efficacy in reducing pruritus in patients with atopic dermatitis, suggesting its potential as an adjuvant therapy (Langeland, Fagertun, & Larsen, 1994).

  • Loratadine Nanocrystal Tablets : The development of loratadine nanocrystal tablets has been explored to enhance its solubility, dissolution, and oral bioavailability, addressing the issue of low and pH-dependent water solubility of loratadine (Li, Zhou, Aisha, Wu, Wang, Huang, & Sun, 2021).

Mechanism of Action

Target of Action

Loratadine N-Oxide, a metabolite of Loratadine, primarily targets the Histamine H1 receptors . These receptors are distributed in endothelial cells, smooth muscle, adrenal medulla, heart, and the central nervous system . They play a crucial role in allergic reactions, making them the primary target of many anti-allergic drugs .

Mode of Action

This compound, like Loratadine, acts as a selective inverse agonist for peripheral histamine H1-receptors . When allergies strike, histamine is released and binds to these receptors, causing familiar symptoms. This compound intervenes by blocking this binding, effectively halting the allergic reaction .

Biochemical Pathways

This compound impacts the NF-kB pathway . It specifically inhibits this pathway, targeting the Syk and Src proteins . The activation of the H1 receptor leads to the activation of phosphatidase C through G proteins, which promotes an increase in Ca2+ concentration, thereby increasing vasodilation and capillary permeability . This leads to plasma exudation, local tissue redness and swelling, and allergic symptoms of bronchial and gastrointestinal smooth muscle contraction .

Pharmacokinetics

The body’s exposure to active metabolites is much higher than to the prodrug with Loratadine .

Result of Action

The result of this compound’s action is the reduction of allergic symptoms. By blocking the binding of histamine to H1 receptors, it effectively halts the allergic reaction . This results in a lack of CNS depressant effects such as drowsiness, sedation, and impaired psychomotor function .

Safety and Hazards

Loratadine may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It may also cause skin irritation and allergic skin reaction .

properties

IUPAC Name

ethyl 4-(13-chloro-4-oxido-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c1-2-28-22(26)24-12-9-15(10-13-24)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-25(27)21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYRDESTWAYZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2[N+](=CC=C4)[O-])C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652620
Record name Ethyl 4-(8-chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

165739-62-8
Record name Ethyl 4-(8-chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Loratadine N-oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ5M934ECV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

8-chloro-11-(1-ethoxycarbonyl-4-piperidylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (5 g, 13.06 mmol) was dissolved in CH2Cl2 at −10C. 3-Chlorobenzoic acid (4.9 g, 15.67 mmmol) was then added and the reaction mixture stirred for 95 minutes. The reaction mixture was taken up in CH2Cl2 and extracted with sodium bisulfite, 10% NaOH. The crude reaction product was purified on silica gel eluting first with 1% and then with 2% MeOH in CH2Cl2 to give the title compound (2.7 g, MH+ 399).
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